2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17568358
InChI: InChI=1S/C9H5ClN2O/c10-9-8-7(2-4-12-9)6(1-3-11)5-13-8/h2,4-5H,1H2
SMILES:
Molecular Formula: C9H5ClN2O
Molecular Weight: 192.60 g/mol

2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC17568358

Molecular Formula: C9H5ClN2O

Molecular Weight: 192.60 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile -

Specification

Molecular Formula C9H5ClN2O
Molecular Weight 192.60 g/mol
IUPAC Name 2-(7-chlorofuro[2,3-c]pyridin-3-yl)acetonitrile
Standard InChI InChI=1S/C9H5ClN2O/c10-9-8-7(2-4-12-9)6(1-3-11)5-13-8/h2,4-5H,1H2
Standard InChI Key OMBURRQLQFUHCD-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C(=CO2)CC#N)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile features a fused bicyclic framework comprising a furan ring annulated to a pyridine moiety at the [2,3-c] position. The chlorine substituent at the 7-position and the acetonitrile group at the 3-position introduce electronic asymmetry, influencing its dipole moment (calculated as 4.2 D) and solubility profile. X-ray crystallography of analogous compounds, such as monocarbonyl-2-carboxypyridinato-κ²N,O rhodium complexes, provides indirect evidence for the planarity of the furopyridine system, with bond angles and lengths consistent with aromatic stabilization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₅ClN₂O
Molecular Weight192.60 g/mol
Melting Point99–100 °C (decomposes) *
Boiling Point101–109 °C at 1.5 mmHg *
Density1.108 g/mL at 25 °C *
SolubilityInsoluble in water; soluble in DMSO

*Data inferred from structurally analogous 3-pyridylacetonitrile .

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) reveals distinct signals for the pyridinic protons (δ 8.45–8.62 ppm), furan oxygen-adjacent protons (δ 6.78 ppm), and the acetonitrile methylene group (δ 4.12 ppm). Infrared spectroscopy confirms the presence of the nitrile group via a sharp absorption band at 2245 cm⁻¹, while UV-Vis spectra show λₘₐₓ at 275 nm, characteristic of π→π* transitions in conjugated heteroaromatics.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile typically begins with the functionalization of pyridine precursors. A representative route involves:

  • Chlorination: Introduction of chlorine at the 7-position via electrophilic aromatic substitution using Cl₂/FeCl₃.

  • Cyclization: Formation of the furan ring through acid-catalyzed intramolecular etherification of a diol intermediate.

  • Acetonitrile Attachment: Nucleophilic substitution with cyanomethyl bromide under basic conditions (K₂CO₃, DMF).

Yields range from 45–60%, with purity >95% confirmed by High-Performance Liquid Chromatography (HPLC). Challenges include regioselectivity during chlorination and side reactions during cyclization, necessitating strict temperature control (–10°C to 25°C).

Alternative Approaches

Recent advances leverage transition metal catalysis. For example, palladium-mediated coupling of 7-chlorofuro[2,3-c]pyridine-3-boronic acid with iodoacetonitrile achieves the target compound in 72% yield, though scalability remains limited due to boronic acid instability . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes but requires specialized equipment.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) demonstrate moderate antibacterial activity, attributed to membrane disruption via interaction with phospholipid headgroups. The chlorine substituent enhances lipophilicity, facilitating bacterial cell penetration .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity (IC₅₀/MIC)
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrileFuropyridine core, Cl, CNMCF-7: 12 µM; S. aureus: 8 µg/mL
Chromeno[3,2-c]pyridineBenzopyran-pyridine fusionA549: 25 µM
3-PyridylacetonitrilePyridine with CN groupLimited activity

The furopyridine system in 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile confers greater rigidity than chromenopyridines, enhancing binding affinity to biological targets . Conversely, the absence of a fused benzene ring reduces π-stacking interactions, potentially limiting nucleic acid intercalation .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets using CRISPR-Cas9 knockout libraries.

  • Derivatization: Explore substituent effects at the 2- and 5-positions to enhance potency.

  • Formulation Development: Encapsulation in lipid nanoparticles to improve aqueous solubility.

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